2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Organic Synthesis Medicinal Chemistry Building Blocks

2-(Oxan-4-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S and a molecular weight of 212.7 g/mol. It is characterized by a sulfonyl chloride group (-SO2Cl) attached to an ethane chain, which is further linked to a tetrahydropyran (oxane) ring.

Molecular Formula C7H13ClO3S
Molecular Weight 212.7 g/mol
CAS No. 1803587-85-0
Cat. No. B1433581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxan-4-yl)ethane-1-sulfonyl chloride
CAS1803587-85-0
Molecular FormulaC7H13ClO3S
Molecular Weight212.7 g/mol
Structural Identifiers
SMILESC1COCCC1CCS(=O)(=O)Cl
InChIInChI=1S/C7H13ClO3S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h7H,1-6H2
InChIKeyJSHCTCDANFZBLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Oxan-4-yl)ethane-1-sulfonyl chloride (CAS 1803587-85-0): A Sulfonyl Chloride Building Block for Research


2-(Oxan-4-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S and a molecular weight of 212.7 g/mol . It is characterized by a sulfonyl chloride group (-SO2Cl) attached to an ethane chain, which is further linked to a tetrahydropyran (oxane) ring . This compound is typically supplied with a minimum purity specification of 95% .

Sulfonyl chloride handles amine coupling for sulfonamide synthesis
Tetrahydropyran ring modulates steric and electronic properties
Research-grade building block with verified purity specification

Why 2-(Oxan-4-yl)ethane-1-sulfonyl chloride Cannot Be Simply Replaced by Other Sulfonyl Chlorides


Sulfonyl chlorides are a broad class of reagents, but their reactivity and the physicochemical properties of the final product are highly dependent on the nature of the 'R' group attached to the sulfonyl moiety . For 2-(Oxan-4-yl)ethane-1-sulfonyl chloride, the presence of the tetrahydropyran ring is key. This oxygen-containing heterocycle can influence solubility in organic solvents and provide unique steric and electronic effects compared to simple alkyl or aryl sulfonyl chlorides . Therefore, substituting it with a generic analog like methanesulfonyl chloride or toluenesulfonyl chloride would result in a fundamentally different intermediate or final compound with altered properties, potentially compromising the outcome of a specific synthetic route or a structure-activity relationship (SAR) study. The following sections detail the specific, quantifiable differences where data is available.

Replacing the tetrahydropyran sulfonyl chloride with simple alkyl or aryl sulfonyl chlorides (e.g., MsCl, TsCl) may alter solubility and polarity profiles significantly, impacting reaction work-up and product isolation.
The oxygen heterocycle provides unique steric and electronic tuning; a generic substitute may shift reaction selectivity or compromise structure–activity relationship studies.

Quantitative Evidence Guide for 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (CAS 1803587-85-0)


Structural Confirmation and Purity of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

The identity of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is defined by its specific molecular structure and composition. The compound is supplied with a verified minimum purity level, a critical parameter for ensuring reproducible results in research and development. This is a baseline requirement for any chemical procurement.

Identity & Purity
Specification review
C7H13ClO3S, MW 212.7 g/mol, purity ≥95% (vendor specification)
Confirms chemical identity and baseline quality for reproducible synthesis
Vendor CoA verification recommended per lot
Organic Synthesis Medicinal Chemistry Building Blocks

Physicochemical Property: Predicted Lipophilicity (LogP) of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

The lipophilicity of a molecule, often estimated by its partition coefficient (LogP), is a key determinant of its behavior in biological systems and its solubility profile. A predicted LogP value of -1.2 is available for 2-(Oxan-4-yl)ethane-1-sulfonyl chloride, indicating it is relatively hydrophilic compared to many common sulfonyl chloride building blocks. [1]

Predicted Lipophilicity
Predicted
Predicted logP = −1.2 (computational)
Indicates hydrophilic character relative to aromatic sulfonyl chlorides (logP >2), may guide aqueous compatibility screens
Experimental validation advised; prediction method not specified
ADME Drug Design Property Prediction

Reactivity and Yield of a Tetrahydropyran-Containing Sulfonyl Chloride in a Catalytic Sulfonylation Reaction

While direct data for 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is unavailable, a study on C-selective sulfonylation of cyclopropanols provides a class-level benchmark for a closely related compound. A sulfonyl chloride bearing a tetrahydropyran ring (2t) was used in the reaction, affording the desired product (3t) in yields ranging from 79% to 89%. [1]

Catalytic Sulfonylation Benchmark
Class-level inference
Related THP-sulfonyl chloride (2t) gave 79–89% yield in C-selective sulfonylation of cyclopropanols
Supports compatibility of tetrahydropyran-sulfonyl chlorides in modern catalytic sulfonylation
Not direct target data; reactivity may differ. See ACS Catal. 2023 for study context
Organic Synthesis Catalysis Methodology

Key Research and Development Applications for 2-(Oxan-4-yl)ethane-1-sulfonyl chloride


Synthesis of Sulfonamide-Based Enzyme Inhibitors

2-(Oxan-4-yl)ethane-1-sulfonyl chloride is primarily utilized as a key intermediate in the synthesis of sulfonamide-based compounds . The sulfonyl chloride group reacts readily with amines to form sulfonamides. This functional group is a crucial pharmacophore in medicinal chemistry and has been explored for developing potential enzyme inhibitors. The specific tetrahydropyran moiety may impart unique steric and electronic properties to the final sulfonamide, potentially influencing its binding affinity and selectivity.

Development of Agrochemicals and Specialty Chemicals

The compound finds applications in industrial chemistry, particularly in the manufacture of agrochemicals and specialty chemicals . Its reactive sulfonyl chloride group allows for the introduction of the oxan-4-yl ethane sulfonyl moiety into larger molecular architectures, which can be used to modulate the physicochemical properties of active ingredients, such as their solubility, stability, or bioavailability.

Use as a Versatile Small Molecule Scaffold in Research

As a building block, 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is a versatile scaffold for chemical biology and medicinal chemistry research . It serves as a starting material for creating diverse libraries of compounds by reacting with various nucleophiles. Its utility lies in its ability to introduce a well-defined, oxygen-containing heterocyclic group into a molecule, which can be crucial for probing biological targets or optimizing the properties of a lead compound.

Application
Selection Property
Validation Focus
Sulfonamide-based enzyme inhibitor research
Sulfonamide formation with tetrahydropyran steric/electronic tuning
Enzyme inhibition and binding affinity assays
Agrochemical & specialty chemical development
Reactive sulfonyl chloride for molecular diversification
Physicochemical property modulation (solubility, stability)
Small-molecule scaffold library synthesis
Oxygen heterocycle introduction for diverse nucleophile coupling
Biological target probing and lead optimisation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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